molecular formula C11H11NO5 B3026663 1-Methylcyclopropyl 4-nitrophenyl carbonate CAS No. 1046817-22-4

1-Methylcyclopropyl 4-nitrophenyl carbonate

Cat. No. B3026663
CAS RN: 1046817-22-4
M. Wt: 237.21
InChI Key: JHDOETPMTMBQTH-UHFFFAOYSA-N
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Description

The compound "1-Methylcyclopropyl 4-nitrophenyl carbonate" is a chemical that has been studied in the context of organic synthesis and reaction kinetics. It is derived from 1-methylcyclopropanol, which can be synthesized via the Kulinkovich reaction, and subsequently converted into the carbonate ester form .

Synthesis Analysis

The synthesis of 1-methylcyclopropanol, a precursor to this compound, has been optimized using titanium tetra(2-ethyl)hexyloxide as a catalyst. The improvements in the synthesis process include the reduction of reaction solvent volume, addition of methyl acetate in portions, and azeotropic distillation to remove by-products. These optimizations allow for the reproducible preparation of multigram quantities of 1-methylcyclopropanol, which is a key step towards the synthesis of the target compound .

Molecular Structure Analysis

While the specific molecular structure of this compound is not directly discussed in the provided papers, related compounds such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have been structurally characterized using X-ray methods. These studies provide insights into the conformation of the cyclopropane ring and its substituents, which are relevant for understanding the structural properties of similar cyclopropyl-containing compounds .

Chemical Reactions Analysis

The reactivity of related compounds, such as bis(4-nitrophenyl) carbonate and methyl 4-nitrophenyl thionocarbonate, has been studied extensively. These compounds undergo phenolysis and aminolysis reactions, which proceed through different mechanisms depending on the nature of the nucleophile and the electrophilic center. For instance, the phenolysis of bis(4-nitrophenyl) carbonate is consistent with a concerted mechanism, while the aminolysis of 4-nitrophenyl phenyl carbonate with secondary amines suggests the formation of a zwitterionic tetrahedral intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the studies on kinetics and mechanisms of reactions involving similar nitrophenyl carbonates and thionocarbonates provide valuable information on their reactivity patterns, stability of intermediates, and the influence of substituents on reaction rates. These properties are crucial for understanding the behavior of this compound in various chemical environments .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(1-methylcyclopropyl) (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-11(6-7-11)17-10(13)16-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOETPMTMBQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728302
Record name 1-Methylcyclopropyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046817-22-4
Record name 1-Methylcyclopropyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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